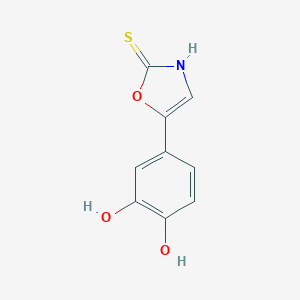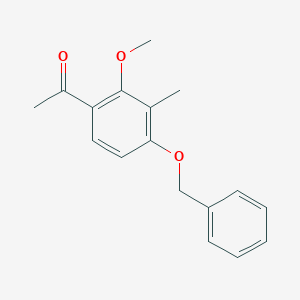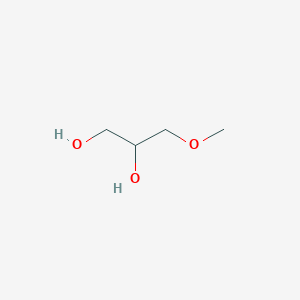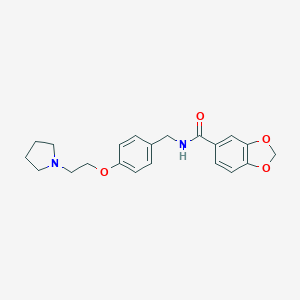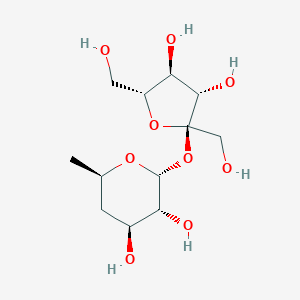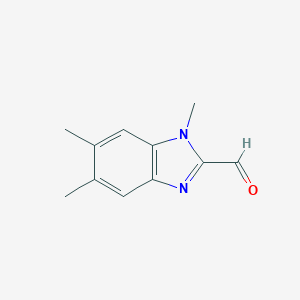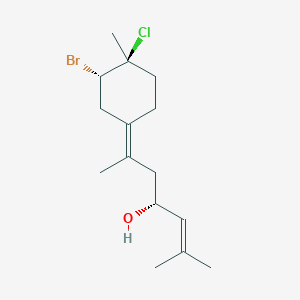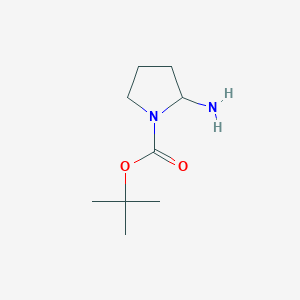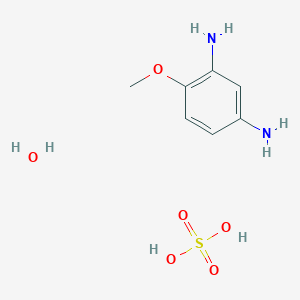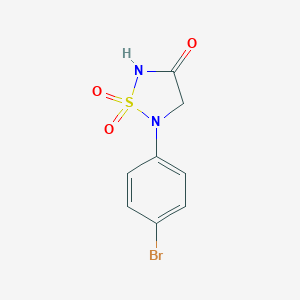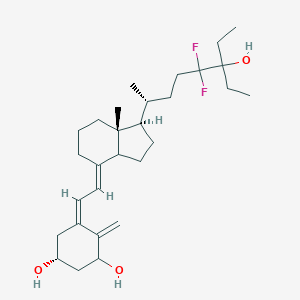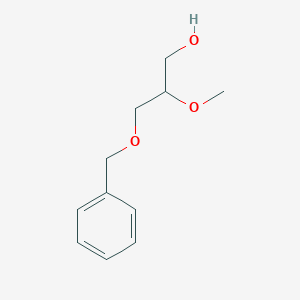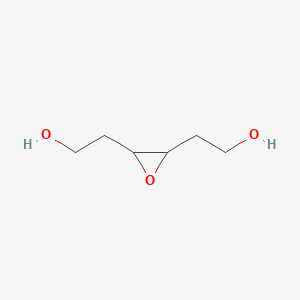
3,4-Anhydro-2,5-dideoxyhexitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Anhydro-2,5-dideoxyhexitol is a rare class of sugar molecule that has gained significant attention in the scientific community due to its unique properties. This molecule has been found to have various applications in the field of pharmaceuticals, food, and agriculture. In
Wirkmechanismus
The mechanism of action of 3,4-Anhydro-2,5-dideoxyhexitol is not fully understood. However, it has been found to inhibit the growth of various cancer cells by inducing apoptosis. It has also been found to inhibit the replication of certain viruses and fungi.
Biochemische Und Physiologische Effekte
3,4-Anhydro-2,5-dideoxyhexitol has been found to have various biochemical and physiological effects. It has been found to reduce the level of glucose in the blood by inhibiting the absorption of glucose in the intestine. It has also been found to reduce the level of cholesterol in the blood by inhibiting the synthesis of cholesterol in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-Anhydro-2,5-dideoxyhexitol in lab experiments is its unique properties. It has been found to have various applications in the field of pharmaceuticals, food, and agriculture. Additionally, it has been found to be a safe and effective cryoprotectant for the preservation of biological materials.
However, one of the main limitations of using 3,4-Anhydro-2,5-dideoxyhexitol in lab experiments is its complex synthesis process. This makes it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are many future directions for the research and development of 3,4-Anhydro-2,5-dideoxyhexitol. One of the main directions is the synthesis of analogs with improved properties. Another direction is the development of new applications in the field of pharmaceuticals, food, and agriculture. Additionally, there is a need for further research into the mechanism of action and the biochemical and physiological effects of this molecule.
Conclusion:
In conclusion, 3,4-Anhydro-2,5-dideoxyhexitol is a rare class of sugar molecule that has gained significant attention in the scientific community due to its unique properties. It has various applications in the field of pharmaceuticals, food, and agriculture. The synthesis of this molecule is complex, but it has been found to be a safe and effective cryoprotectant for the preservation of biological materials. There are many future directions for the research and development of this molecule, including the synthesis of analogs with improved properties and the development of new applications in various fields.
Synthesemethoden
The synthesis of 3,4-Anhydro-2,5-dideoxyhexitol is a complex process that involves several steps. The most common method of synthesis involves the reduction of a ketone group in a sugar molecule using sodium borohydride. This is followed by the dehydration of the resulting alcohol using anhydrous zinc chloride. The final step involves the oxidation of the resulting 3,4-Anhydro-2,5-dideoxyhexitol using potassium permanganate.
Wissenschaftliche Forschungsanwendungen
3,4-Anhydro-2,5-dideoxyhexitol has been found to have various applications in scientific research. It has been used as a chiral building block for the synthesis of various pharmaceuticals. It has also been found to have antitumor, antiviral, and antifungal properties. Additionally, it has been used as a cryoprotectant for the preservation of biological materials.
Eigenschaften
CAS-Nummer |
124353-41-9 |
|---|---|
Produktname |
3,4-Anhydro-2,5-dideoxyhexitol |
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
2-[3-(2-hydroxyethyl)oxiran-2-yl]ethanol |
InChI |
InChI=1S/C6H12O3/c7-3-1-5-6(9-5)2-4-8/h5-8H,1-4H2 |
InChI-Schlüssel |
ITBNIVCUAYRSFW-UHFFFAOYSA-N |
SMILES |
C(CO)C1C(O1)CCO |
Kanonische SMILES |
C(CO)C1C(O1)CCO |
Synonyme |
2,3-Oxiranediethanol (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



